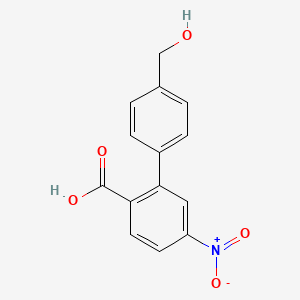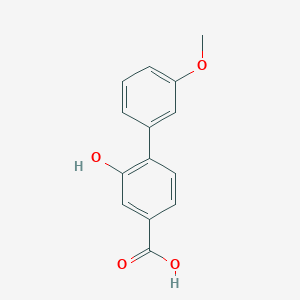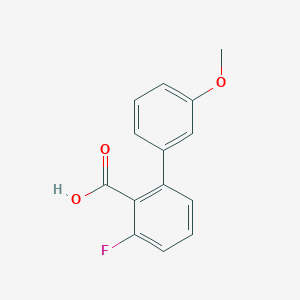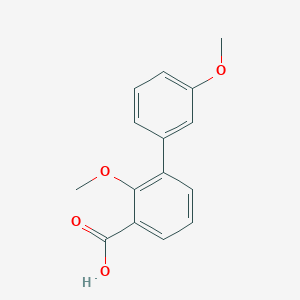
5-Chloro-3-(2-methoxyphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% (5-Cl-3-MPA-95%) is a synthetic organic compound with a wide range of applications in scientific research. It is a white solid with a melting point of 148-150°C and a boiling point of 285°C. 5-Cl-3-MPA-95% has been used in a variety of scientific research studies, including biochemical and physiological studies, as well as laboratory experiments.
Scientific Research Applications
5-Cl-3-MPA-95% has been used in a variety of scientific research studies. It has been used in biochemical and physiological studies to investigate the effects of various drugs, hormones, and other compounds on the body. It has also been used in laboratory experiments to study the properties of various compounds, including their solubility, reactivity, and stability.
Mechanism of Action
The mechanism of action of 5-Cl-3-MPA-95% is not fully understood. However, it is believed to act as a competitive inhibitor of the enzyme cyclooxygenase, which is involved in the biosynthesis of prostaglandins. This inhibition of cyclooxygenase may lead to a decrease in the production of prostaglandins, which in turn may lead to a decrease in inflammation and pain.
Biochemical and Physiological Effects
5-Cl-3-MPA-95% has been shown to have anti-inflammatory and analgesic effects in laboratory studies. In addition, it has been found to have anti-cancer properties, as well as anti-bacterial and anti-viral properties. It has also been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Advantages and Limitations for Lab Experiments
5-Cl-3-MPA-95% is a relatively stable compound, making it suitable for use in laboratory experiments. It is also relatively inexpensive to purchase and easy to synthesize. However, it is important to note that it may not be suitable for use in all laboratory experiments, as it may not be compatible with certain compounds or reactants.
Future Directions
Future research on 5-Cl-3-MPA-95% could focus on the development of new synthesis methods and the optimization of existing methods. Additionally, further research could be conducted to investigate the effects of this compound on other biochemical and physiological processes, as well as its potential therapeutic applications. Additionally, its mechanism of action could be further studied in order to better understand its effects on the body. Finally, further research could be conducted to explore the potential of 5-Cl-3-MPA-95% as a drug delivery system or as an adjuvant to other drugs.
Synthesis Methods
5-Cl-3-MPA-95% is synthesized from the reaction of 5-chloro-3-(2-methoxyphenyl)benzoic acid with a base such as sodium hydroxide or potassium hydroxide. The reaction is conducted in a solvent such as ethanol or water and results in the formation of a salt. The salt is then purified and recrystallized to obtain the desired product.
properties
IUPAC Name |
3-chloro-5-(2-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-5-3-2-4-12(13)9-6-10(14(16)17)8-11(15)7-9/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWIXLYUEMIJKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689138 |
Source


|
| Record name | 5-Chloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261955-37-6 |
Source


|
| Record name | 5-Chloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














